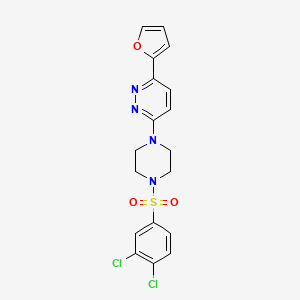
3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine
Descripción general
Descripción
3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine, also known as DSP-1053, is a novel compound that has been developed for potential use in the treatment of various neurological disorders. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to the current treatments available for neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitter systems, including the glutamatergic, cholinergic, and dopaminergic systems. This compound has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter systems. This compound has also been shown to reduce the symptoms of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is that it has shown promising results in preclinical studies and has the potential to be a valuable addition to the current treatments available for neurological disorders. However, one of the limitations of this compound is that its exact mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological effects.
Direcciones Futuras
There are several future directions for the research on 3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine. One of the areas of research is to further elucidate the mechanism of action of the compound. Another area of research is to investigate the potential use of this compound in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to investigate the safety and efficacy of this compound in clinical trials.
Aplicaciones Científicas De Investigación
3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, this compound has shown promising results in improving cognitive function, reducing inflammation, and modulating neurotransmitter systems. The compound has also shown potential in reducing the symptoms of anxiety and depression.
Propiedades
IUPAC Name |
3-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O3S/c19-14-4-3-13(12-15(14)20)28(25,26)24-9-7-23(8-10-24)18-6-5-16(21-22-18)17-2-1-11-27-17/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDLREGLIKKOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



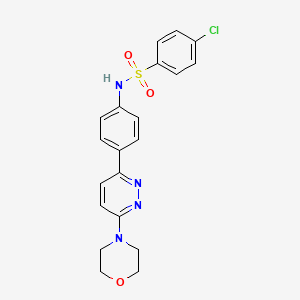


![4-chloro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3414064.png)
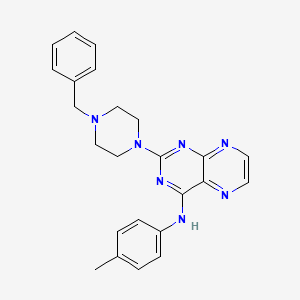
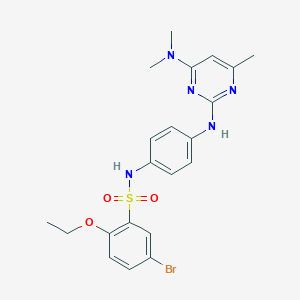
![2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B3414079.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide](/img/structure/B3414091.png)
![4-bromo-N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B3414107.png)

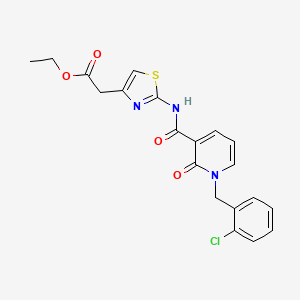
![3-[4-(3-Fluoro-4-methoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B3414128.png)
![3-[4-(4-Fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B3414132.png)
